MMP-13 Selectivity: Pyrimidine Core vs. Pyridine Analogs
Derivatives of dimethyl pyrimidine-4,6-dicarboxylate, specifically the N,N′-bis(benzyl)pyrimidine-4,6-dicarboxamide series, exhibit a >440-fold selectivity window for MMP-13 over MMP-2, MMP-8, MMP-9, and MMP-14. The lead compound 1 (IC₅₀ MMP-13 = 226 ± 54 nM) showed no inhibition of MMP-2, MMP-8, or MMP-14 at concentrations up to 100 µM, while optimized analog 2e reached an MMP-13 IC₅₀ of 0.2 ± 0.05 µM (200 nM), representing a >500-fold selectivity over other MMPs tested [1]. This contrasts with the corresponding pyridine-2,4-dicarboxamide series, which in prior patents exhibited only 10- to 50-fold selectivity margins and suffered from CYP450 liability due to the benzo[1,3]dioxole motif [2].
| Evidence Dimension | MMP-13 inhibitory potency and selectivity over MMP-2, -8, -9, -14 |
|---|---|
| Target Compound Data | Compound 2e (pyrimidine-4,6-dicarboxamide core): IC₅₀ MMP-13 = 0.2 ± 0.05 µM; MMP-2, -8, -9, -14 all >100 µM. Lead 1: IC₅₀ MMP-13 = 226 ± 54 nM; MMP-2, -8 >100 µM; MMP-9 = 41 ± 7 µM. |
| Comparator Or Baseline | Pyridine-2,4-dicarboxamide-based MMP-13 inhibitors (WO 02/064571): selectivity ∼10-50 fold; class-level MMP inhibitors (e.g., marimastat) typically inhibit MMP-1, -2, -3, -7, -9 with IC₅₀ <100 nM. |
| Quantified Difference | For compound 2e: >500-fold selectivity for MMP-13 over MMP-2, -8, -9, -14 vs. 10–50 fold for pyridine-2,4 analogs. Lead 1: >440-fold selectivity over MMP-2, -8, -14. |
| Conditions | Fluorometric in vitro inhibition assay; recombinant human MMP-2, -8, -9, -13, -14 catalytic domains; preincubation 30 min at 37°C; substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. |
Why This Matters
For procurement of intermediates destined for MMP-13 PET tracer programs, the pyrimidine-4,6-dicarboxylate scaffold provides a structurally validated selectivity advantage over pyridine-based alternatives, reducing the risk of off-target MMP inhibition and associated musculoskeletal toxicity.
- [1] Hugenberg, V.; et al. J. Med. Chem. 2017, 60, 307–321. Table 1 (IC₅₀ values for compounds 1, 2a–2i, 3a, 4 against MMP-2, -8, -9, -13, -14). DOI: 10.1021/acs.jmedchem.6b01284 View Source
- [2] Klingler, O.; et al. US Patent Application US20050004111 A1 (2005). Selective MMP-13 inhibitors – pyrimidine-4,6-dicarboxylic acid diamides. Comparison with pyridine-2,4-dicarboxylic acid diamides in background section. View Source
